![molecular formula C24H28O8 B1202195 Mallotojaponin CAS No. 86828-07-1](/img/structure/B1202195.png)
Mallotojaponin
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Overview
Description
Mallotojaponin is a natural product found in Lotus corniculatus, Lotus japonicus, and Mallotus japonicus with data available.
Scientific Research Applications
Antimicrobial Applications
1. Synergistic Effects Against Methicillin-resistant Staphylococcus aureus (MRSA)
Recent studies have demonstrated that mallotojaponin B exhibits significant antibacterial properties, especially when combined with chloramphenicol. In a study published in 2023, this compound B was shown to have a minimum inhibitory concentration (MIC) of 12.5 μg/mL against MRSA, which is notably more effective than chloramphenicol alone (MIC = 250 μg/mL) . The combination therapy not only displayed a synergistic effect (mean fractional inhibitory concentration index of 0.393) but also demonstrated bactericidal activity by inducing nucleotide leakage and inhibiting biofilm formation.
2. Anti-inflammatory Properties
This compound has also been linked to anti-inflammatory effects. An extract from Mallotus oppositifolius was shown to inhibit pro-inflammatory cytokine production during macrophage activation, indicating potential applications in inflammatory diseases .
Antimalarial Applications
1. Antiplasmodial Activity
This compound C and its derivatives have been extensively studied for their antimalarial properties. A study reported that this compound C exhibited potent activity against chloroquine-resistant Plasmodium falciparum, with IC50 values as low as 0.14 μM . This compound was effective in clearing asexual intraerythrocytic stages of the malaria parasite and significantly reduced the presence of mature gametocytes.
2. Derivative Synthesis and Evaluation
Research has focused on synthesizing various derivatives of this compound C to enhance its antimalarial efficacy. Some derivatives showed comparable or improved activity against Plasmodium falciparum, highlighting the importance of structural modifications for optimizing biological activity .
Antiproliferative Activities
1. Cancer Cell Line Studies
Mallotojaponins have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds derived from Mallotus oppositifolius exhibited significant cytotoxicity against the A2780 human ovarian cancer cell line, with IC50 values ranging from 1.10 μM to 6.3 μM for different derivatives . This suggests potential applications in cancer therapeutics.
Summary Table of this compound Applications
Properties
CAS No. |
86828-07-1 |
---|---|
Molecular Formula |
C24H28O8 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O8/c1-10(2)7-8-14-20(28)15(22(30)18(13(5)26)21(14)29)9-16-23(31)17(12(4)25)19(27)11(3)24(16)32-6/h7,27-31H,8-9H2,1-6H3 |
InChI Key |
GEWBQPFQVFANET-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |
Key on ui other cas no. |
86828-07-1 |
Synonyms |
3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phloroacetophenone mallotojaponin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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